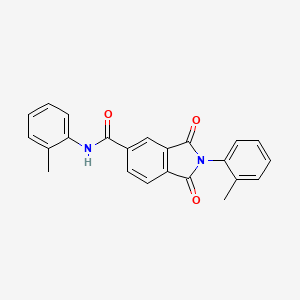![molecular formula C17H14ClN5O6 B11558052 N-(4-chloro-2-nitrophenyl)-4-[(2E)-2-(3-nitrobenzylidene)hydrazinyl]-4-oxobutanamide](/img/structure/B11558052.png)
N-(4-chloro-2-nitrophenyl)-4-[(2E)-2-(3-nitrobenzylidene)hydrazinyl]-4-oxobutanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-chloro-2-nitrophenyl)-4-[(2E)-2-(3-nitrobenzylidene)hydrazinyl]-4-oxobutanamide is a complex organic compound that features both nitro and hydrazinyl functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chloro-2-nitrophenyl)-4-[(2E)-2-(3-nitrobenzylidene)hydrazinyl]-4-oxobutanamide typically involves multi-step organic reactions. One common route might include the following steps:
Nitration: Introduction of nitro groups to the aromatic ring.
Chlorination: Substitution of hydrogen atoms with chlorine.
Condensation: Formation of the hydrazinyl linkage through condensation reactions.
Amidation: Formation of the amide bond.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
N-(4-chloro-2-nitrophenyl)-4-[(2E)-2-(3-nitrobenzylidene)hydrazinyl]-4-oxobutanamide can undergo various chemical reactions, including:
Oxidation: Conversion of hydrazinyl groups to more oxidized forms.
Reduction: Reduction of nitro groups to amines.
Substitution: Replacement of chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Palladium on carbon (Pd/C) with hydrogen gas (H₂).
Substitution: Nucleophiles such as sodium methoxide (NaOCH₃).
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, reduction of nitro groups would yield corresponding amines, while substitution reactions could introduce various functional groups.
科学研究应用
Chemistry: Used as an intermediate in organic synthesis.
Biology: Potential use in biochemical assays or as a probe for studying biological processes.
Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activity.
Industry: Utilized in the production of advanced materials or as a catalyst in chemical reactions.
作用机制
The mechanism of action for N-(4-chloro-2-nitrophenyl)-4-[(2E)-2-(3-nitrobenzylidene)hydrazinyl]-4-oxobutanamide would depend on its specific application. In a medicinal context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or disruption of cellular processes.
相似化合物的比较
Similar Compounds
N-(4-chloro-2-nitrophenyl)-4-oxobutanamide: Lacks the hydrazinyl and benzylidene groups.
4-[(2E)-2-(3-nitrobenzylidene)hydrazinyl]-4-oxobutanamide: Lacks the chloro and nitro substituents on the phenyl ring.
Uniqueness
N-(4-chloro-2-nitrophenyl)-4-[(2E)-2-(3-nitrobenzylidene)hydrazinyl]-4-oxobutanamide is unique due to the presence of multiple functional groups that confer distinct chemical reactivity and potential biological activity. The combination of nitro, chloro, hydrazinyl, and benzylidene groups makes it a versatile compound for various applications.
属性
分子式 |
C17H14ClN5O6 |
|---|---|
分子量 |
419.8 g/mol |
IUPAC 名称 |
N-(4-chloro-2-nitrophenyl)-N'-[(E)-(3-nitrophenyl)methylideneamino]butanediamide |
InChI |
InChI=1S/C17H14ClN5O6/c18-12-4-5-14(15(9-12)23(28)29)20-16(24)6-7-17(25)21-19-10-11-2-1-3-13(8-11)22(26)27/h1-5,8-10H,6-7H2,(H,20,24)(H,21,25)/b19-10+ |
InChI 键 |
BZLVCMYJSADYSF-VXLYETTFSA-N |
手性 SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])/C=N/NC(=O)CCC(=O)NC2=C(C=C(C=C2)Cl)[N+](=O)[O-] |
规范 SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C=NNC(=O)CCC(=O)NC2=C(C=C(C=C2)Cl)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N'-[(E)-(4,5-dibromofuran-2-yl)methylidene]-2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetohydrazide](/img/structure/B11557969.png)
![2-(3-Bromo-2-hydroxy-5-nitrobenzylidene)benzo[b]thiophen-3(2H)-one](/img/structure/B11557975.png)
![4-{(2E)-2-[(6-bromo-1,3-benzodioxol-5-yl)methylidene]hydrazinyl}-N-(3-bromophenyl)-6-(morpholin-4-yl)-1,3,5-triazin-2-amine](/img/structure/B11557978.png)
![N'-[(E)-{2-[(3-bromobenzyl)oxy]-5-methoxyphenyl}methylidene]-2-(4-iodophenoxy)acetohydrazide](/img/structure/B11557985.png)
![2-[(4-methoxyphenyl)amino]-N'-[(1E,2Z)-3-phenylprop-2-enylidene]acetohydrazide](/img/structure/B11557996.png)
![bis(4-{(E)-[(3-methylphenyl)imino]methyl}phenyl) 2-nitrobenzene-1,4-dicarboxylate](/img/structure/B11557997.png)

![4-(3-{[(E)-(2-hydroxy-3-nitrophenyl)methylidene]amino}imidazo[1,2-a]pyridin-2-yl)-2-methoxyphenol](/img/structure/B11558012.png)
![6-{[2-(4-Methylphenyl)-2-oxoethyl]sulfanyl}-2,3'-bipyridine-5-carbonitrile](/img/structure/B11558019.png)
![N-(3-{[(E)-(2-hydroxyphenyl)methylidene]amino}phenyl)-2-methylbenzamide](/img/structure/B11558023.png)
![4-amino-N'-[(E)-(3-bromo-5-chloro-2-hydroxyphenyl)methylidene]-1,2,5-oxadiazole-3-carbohydrazide](/img/structure/B11558025.png)
![N-(2,5-dimethylphenyl)-4-(morpholin-4-yl)-6-[(2E)-2-(4-nitrobenzylidene)hydrazinyl]-1,3,5-triazin-2-amine](/img/structure/B11558031.png)
![3-bromo-N-[4-(1-phenylbenzo[f]quinolin-3-yl)phenyl]benzamide](/img/structure/B11558043.png)
![1-phenyl-N-{[4-(triethylgermanyl)-1H-1,2,3-triazol-5-yl]methyl}methanamine](/img/structure/B11558047.png)
